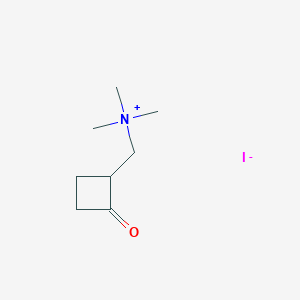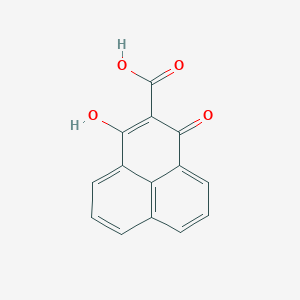![molecular formula C14H18O5 B14277985 4-[3,4-Bis(methoxymethoxy)phenyl]but-3-en-2-one CAS No. 125699-29-8](/img/structure/B14277985.png)
4-[3,4-Bis(methoxymethoxy)phenyl]but-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3,4-Bis(methoxymethoxy)phenyl]but-3-en-2-one is a chemical compound known for its unique structure and properties It features a butenone backbone with two methoxymethoxy groups attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3,4-Bis(methoxymethoxy)phenyl]but-3-en-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dimethoxybenzaldehyde and a suitable butenone derivative.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base catalyst and an appropriate solvent. The reaction mixture is heated to facilitate the formation of the desired product.
Purification: After the reaction is complete, the product is purified using techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-[3,4-Bis(methoxymethoxy)phenyl]but-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxymethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
4-[3,4-Bis(methoxymethoxy)phenyl]but-3-en-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-[3,4-Bis(methoxymethoxy)phenyl]but-3-en-2-one involves its interaction with molecular targets and pathways. The compound’s methoxymethoxy groups can participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dimethoxybenzaldehyde: A precursor in the synthesis of 4-[3,4-Bis(methoxymethoxy)phenyl]but-3-en-2-one.
4-Methoxyphenylboronic acid: Another compound with methoxy groups, used in various organic reactions.
(E)-3-[3,4-Bis(methoxymethoxy)phenyl]-2-propenal: A structurally similar compound with different reactivity.
Uniqueness
This compound stands out due to its specific combination of functional groups and the resulting reactivity. Its ability to undergo multiple types of reactions and its applications in diverse fields make it a valuable compound for research and industrial use.
Eigenschaften
CAS-Nummer |
125699-29-8 |
|---|---|
Molekularformel |
C14H18O5 |
Molekulargewicht |
266.29 g/mol |
IUPAC-Name |
4-[3,4-bis(methoxymethoxy)phenyl]but-3-en-2-one |
InChI |
InChI=1S/C14H18O5/c1-11(15)4-5-12-6-7-13(18-9-16-2)14(8-12)19-10-17-3/h4-8H,9-10H2,1-3H3 |
InChI-Schlüssel |
NMPXKAHYYHUABN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C=CC1=CC(=C(C=C1)OCOC)OCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


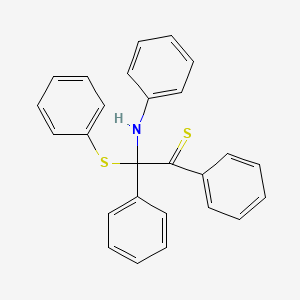
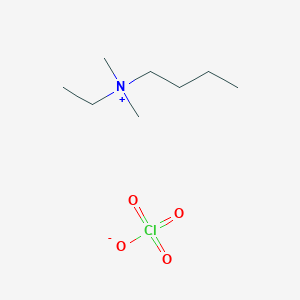
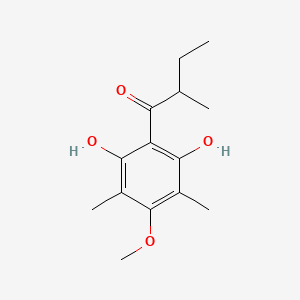
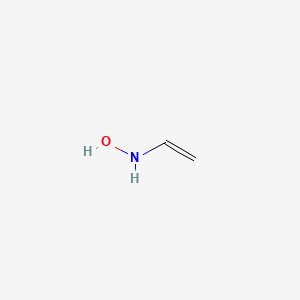

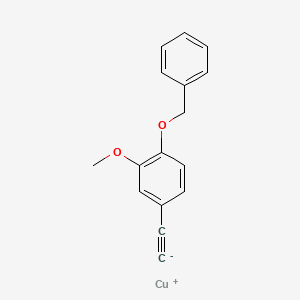

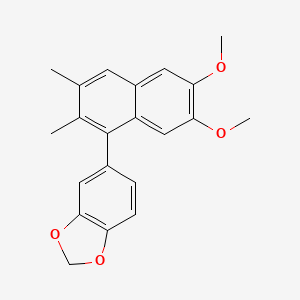
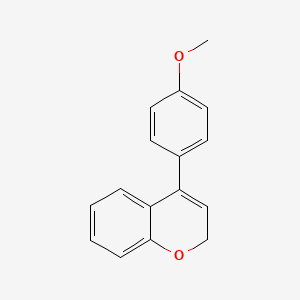

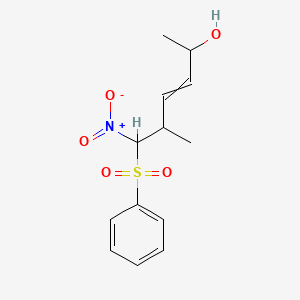
![15-Methyl-4,10-dioxa-1,7,15-triazabicyclo[5.5.5]heptadecane](/img/structure/B14277949.png)
